
ethyl 1H-1,2,3-triazole-4-carboxylate
Overview
Description
Ethyl 1H-1,2,3-triazole-4-carboxylate and its derivatives are heterocyclic compounds featuring a triazole ring fused with a carboxylate ester group. These compounds are synthesized via cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, or through multi-step strategies involving nitrile oxides and β-ketoesters . The title compound, ethyl 5-formyl-1-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate, is notable for its structural complexity, characterized by a formyl (-CHO) substituent at the C5 position and a pyridinyl group at N1. Single-crystal X-ray diffraction confirms its monoclinic crystal system (space group Cc), with lattice parameters a = 23.7940(11) Å, b = 5.3470(3) Å, c = 8.9367(5) Å, and β = 96.216(4)° . The compound exhibits significant steric hindrance due to the formyl group, leading to a dihedral angle of 74.02° between the triazole and pyridine rings . This structural feature enhances its utility as a versatile building block for cyclic triazoles and supramolecular assemblies .
Preparation Methods
Base-Mediated Cyclization of Ethyl Diazoacetate with Aryl Imines
Reaction Mechanism and Substrate Scope
The base-mediated cyclization of ethyl diazoacetate (EDA ) with aryl imines represents a robust method for synthesizing substituted 1,2,3-triazole-4-carboxylates. As reported in multiple studies , this reaction employs 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU ) as a catalyst, facilitating the formation of the triazole core. The proposed mechanism involves:
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Nucleophilic attack by the imine nitrogen on the terminal nitrogen of EDA.
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Aromatization via elimination of a water molecule to yield the triazole ring .
This method tolerates diverse aryl imines, including those derived from 4-methoxyaniline and 4-ethoxyaniline, with yields ranging from 65% to 85% . Bulky diazoacetamides can also be utilized, albeit with slightly reduced efficiency .
Optimization of Reaction Conditions
Critical parameters influencing yield include:
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Base selection : DBU outperforms weaker bases like K₂CO₃ due to its strong nucleophilicity.
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Solvent : Polar aprotic solvents (e.g., DMSO) enhance reaction rates.
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Temperature : Reactions typically proceed at room temperature, minimizing side products.
Table 1: Yield Variation with Substituted Aryl Imines
Cycloaddition of Azides with β-Keto Esters
Two-Step Synthesis via Azide Intermediates
An alternative route involves the reaction of 1-azido-4-ethoxybenzene with ethyl 4,4-diethoxy-3-oxobutanoate under base catalysis . This method proceeds via:
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Formation of a triazole intermediate with protected formyl and carboxylate groups.
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Deprotection through saponification and acid hydrolysis to yield the target compound .
Key advantages :
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Enables the introduction of formyl groups at the 5-position, expanding derivatization potential.
Tautomerism and Purification Challenges
The product exists in equilibrium with its cyclic hemiacetal tautomer (6-hydroxy-1,6-dihydro-4H-furo[3,4-d] triazol-4-one), complicating isolation . Nuclear magnetic resonance (NMR ) studies indicate a 4:1 ratio favoring the free acid form in solution .
Table 2: Comparative Analysis of Cycloaddition Methods
Parameter | Azide + β-Keto Ester | Diazoacetate + Imine |
---|---|---|
Typical Yield (%) | 70–79 | 65–85 |
Functional Group Tolerance | Moderate | High |
Purification Complexity | High | Moderate |
Refinement and Purification Techniques
Patent-Based Purification Strategies
A Chinese patent outlines a refinement method for related triazole carboxylates, involving:
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Hydrochloride formation with HCl.
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Solvent extraction using alkanes (e.g., n-heptane) and alcohols.
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pH adjustment with weak bases (e.g., NaHCO₃) to precipitate the purified product.
This method achieves >95% purity from crude mixtures (90–94% purity) , though its applicability to ethyl 1H-1,2,3-triazole-4-carboxylate requires further validation.
Scientific Research Applications
Ethyl 1H-1,2,3-triazole-4-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as an enzyme inhibitor and its antimicrobial properties.
Medicine: Explored for its anticancer, antifungal, and antibacterial activities.
Industry: Utilized in the development of new materials, such as polymers and coatings
Mechanism of Action
The mechanism of action of ethyl 1H-1,2,3-triazole-4-carboxylate involves its interaction with various molecular targets. In biological systems, it can inhibit enzymes by binding to their active sites, thereby blocking substrate access. The triazole ring can also interact with nucleic acids, proteins, and other biomolecules, disrupting their normal function .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Molecular Geometry
The substituents at C5 and N1 critically influence the geometry and intermolecular interactions of triazole-4-carboxylates. Key comparisons include:
Key Observations :
- The formyl group at C5 induces greater steric distortion (74.02°) compared to methyl (-CH₃) or tert-butyl (-C(CH₃)₃) groups .
- Pyridinyl substituents at N1 promote π-deficient interactions, while aryl groups (e.g., nitrophenyl) enhance π-stacking .
Key Observations :
- Formyl derivatives require multi-step synthesis with acid hydrolysis to unmask the aldehyde group .
- Catalyst-free methods (e.g., for 5-phenyl derivatives) offer eco-friendly advantages but limit functional group tolerance .
Physicochemical Properties
Substituents significantly alter melting points, solubility, and stability:
Key Observations :
- Formyl derivatives exhibit higher melting points due to strong intermolecular interactions (e.g., n→π*) .
- Lipophilic groups (e.g., benzyl) increase LogP, enhancing membrane permeability for pharmaceutical applications .
Key Observations :
Biological Activity
Ethyl 1H-1,2,3-triazole-4-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential applications based on recent research findings.
Synthesis of this compound
The synthesis of this compound typically involves the reaction of ethyl acetoacetate with azides or other nitrogen-containing compounds under controlled conditions. The method often utilizes copper-catalyzed azide-alkyne cycloaddition (CuAAC), a popular approach for generating triazole derivatives due to its efficiency and mild reaction conditions.
Antimicrobial Properties
This compound exhibits notable antimicrobial activity. A study reported that derivatives of triazoles demonstrated significant inhibition against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism of action is believed to involve disruption of microbial cell wall synthesis and interference with metabolic pathways.
Compound | Bacterial Strain | Inhibition Zone (mm) |
---|---|---|
This compound | S. aureus | 15 |
This compound | E. coli | 12 |
Antioxidant Activity
Research has shown that this compound possesses antioxidant properties. It effectively reduces lipid peroxidation levels in biological systems. For instance, a study indicated that this compound significantly decreased malondialdehyde (MDA) levels in liver tissues exposed to oxidative stress.
Table: Antioxidant Activity Assessment
Assay Type | Concentration (µM) | % Inhibition |
---|---|---|
TBARS Assay | 50 | 45 |
DPPH Scavenging | 100 | 60 |
FRAP | 200 | 55 |
Study on Metabolic Stability
A recent study focused on the metabolic stability of triazole-based ligands derived from this compound. The findings suggested that these compounds exhibited excellent metabolic stability in vitro, making them suitable candidates for further development as pharmaceutical agents targeting various diseases.
Application in Antiviral Research
This compound has also been explored for its potential antiviral properties. Specifically, it has been investigated as a precursor for synthesizing purine nucleoside analogues aimed at treating flavivirus infections. These analogues demonstrated promising antiviral activity in preliminary assays.
Q & A
Basic Research Questions
Q. What are the most reliable synthetic routes for ethyl 1H-1,2,3-triazole-4-carboxylate, and how can reaction yields be optimized?
- Methodological Answer : The compound is commonly synthesized via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). Key steps include:
- Reagents : Use ethyl propiolate and benzyl azide derivatives in THF/water (1:1) with CuSO₄·5H₂O (0.2 equiv) and sodium ascorbate (1.0 equiv) .
- Conditions : Stir at 50°C for 72 hours. Post-reaction, extract with methylene chloride and purify via silica gel chromatography (CH₂Cl₂/MeOH gradient) .
- Yield Optimization : Increase equivalents of alkyne (1.3 equiv) and ensure anhydrous conditions to minimize side reactions. Typical yields range from 41% to 60% depending on substituents .
Q. How can the molecular structure of this compound derivatives be confirmed experimentally?
- Methodological Answer :
- X-ray Crystallography : Resolve crystal structures to confirm regiochemistry (1,4-disubstituted triazole) and bond angles. For example, the C–N–N angle in the triazole ring is typically 104–107° .
- NMR Spectroscopy : Use ¹H and ¹³C NMR to identify key signals:
- ¹H NMR : Ethyl ester protons appear as a quartet at δ 4.10 ppm (J = 7.1 Hz) .
- ¹³C NMR : The carbonyl carbon resonates at δ 160–165 ppm .
Q. What safety precautions are necessary when handling this compound derivatives?
- Methodological Answer :
- Hazards : Skin/eye irritation (H315, H319) and respiratory irritation (H335) .
- Safety Protocol : Use PPE (gloves, goggles), work in a fume hood, and store in tightly closed containers (P233). Neutralize spills with sodium bicarbonate .
Advanced Research Questions
Q. How do substituents on the triazole ring influence biological activity, and how can conflicting data be resolved?
- Methodological Answer :
- Substituent Effects : Electron-withdrawing groups (e.g., –NO₂, –CF₃) enhance antimicrobial activity by increasing electrophilicity. For example, 3-nitrophenoxy derivatives show MIC values of 2–8 µg/mL against S. aureus .
- Data Contradictions : Discrepancies in activity may arise from assay conditions (e.g., broth microdilution vs. agar diffusion). Standardize protocols (CLSI guidelines) and validate with dose-response curves .
Q. What computational methods are suitable for predicting the reactivity of this compound in click chemistry?
- Methodological Answer :
- DFT Calculations : Optimize transition states using B3LYP/6-31G(d) to analyze alkyne-azide cycloaddition kinetics.
- Molecular Docking : Screen for binding affinity with biological targets (e.g., M. tuberculosis enoyl-ACP reductase) using AutoDock Vina .
Q. How can regioselectivity issues in triazole synthesis be addressed for derivatives with bulky substituents?
- Methodological Answer :
- Steric Control : Use Ru-catalyzed azide-alkyne cycloaddition (RuAAC) for 1,5-disubstituted triazoles.
- Solvent Effects : Polar aprotic solvents (e.g., DMF) favor regioselectivity by stabilizing dipolar intermediates .
Properties
IUPAC Name |
ethyl 2H-triazole-4-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3O2/c1-2-10-5(9)4-3-6-8-7-4/h3H,2H2,1H3,(H,6,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMGCDMZWMQQHMI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NNN=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30423546 | |
Record name | ethyl 1H-1,2,3-triazole-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30423546 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1084802-21-0, 40594-98-7 | |
Record name | 2H-1,2,3-Triazole-4-carboxylic acid, ethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1084802-21-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 1H-1,2,3-triazole-5-carboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=40594-98-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | ethyl 1H-1,2,3-triazole-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30423546 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ethyl 1H-1,2,3-triazole-5-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
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